N-(3-Fluoropropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Description
“N-(3-Fluoropropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is a compound that has been studied in the context of clinical dopamine transporter imaging . It is a radioligand for brain dopamine transporter (DAT) imaging and is useful for the differential diagnosis of Parkinson disease (PD) and other diseases that mimic PD .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-Fluoropropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” are not detailed in the available resources, it’s known that the compound is used in SPECT studies, which involve complex chemical processes .
Mechanism of Action
“N-(3-Fluoropropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is a radioligand for brain dopamine transporter (DAT) imaging. It is useful for the differential diagnosis of Parkinson disease (PD) and other diseases that mimic PD . It’s used to trace the dopaminergic pathway and evaluate striatal dopaminergic presynaptic function .
Future Directions
The future directions for “N-(3-Fluoropropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” could involve broadening the clinical indications of DAT imaging, including treatment response assessment, disease progression monitoring, and early diagnosis of premotor PD in each individual patient . Further studies are warranted to determine its diagnostic value for both initial staging and recurrence, and how it compares with other investigational radiotracers and conventional imaging modalities .
properties
IUPAC Name |
N-(3-fluoropropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-2-16(22)21-13-9-18(10-14-21,15-7-4-3-5-8-15)17(23)20-12-6-11-19/h2-5,7-8H,1,6,9-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQMLCBDXGQCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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